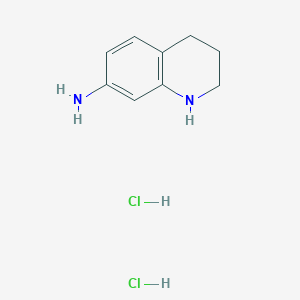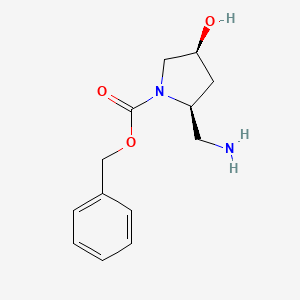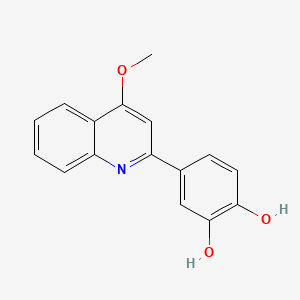
双(1,3-二甲基环戊二烯基)二氯化锆
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE, also known as zirconocene dichloride, is a metallocene compound with the molecular formula C14H18Cl2Zr. It is a white to off-white powder that is sensitive to moisture and must be stored under an inert gas. This compound is widely used as a catalyst in various chemical reactions, particularly in polymerization processes.
科学研究应用
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydroamination.
Biology: Investigated for its potential in bioconjugation reactions.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used in the production of polymers and other materials.
作用机制
Target of Action
Bis(1,3-dimethylcyclopentadienyl)zirconium dichloride primarily targets chemical reactions as a catalyst . It is used to facilitate and speed up chemical transformations without being consumed in the process .
Mode of Action
As a catalyst, bis(1,3-dimethylcyclopentadienyl)zirconium dichloride interacts with reactants to lower the activation energy of the reaction . This compound is particularly effective in promoting olefin metathesis , a type of chemical reaction that involves the redistribution of the alkene double bonds .
Biochemical Pathways
In the context of organic synthesis, bis(1,3-dimethylcyclopentadienyl)zirconium dichloride affects the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon skeletons .
Pharmacokinetics
Its impact on bioavailability is more pertinent to its effectiveness as a catalyst in the reaction environment .
Result of Action
The action of bis(1,3-dimethylcyclopentadienyl)zirconium dichloride results in the efficient synthesis of complex organic molecules . For example, it enables the efficient synthesis of pyrrole derivatives .
生化分析
Biochemical Properties
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE plays a pivotal role in various biochemical reactions, primarily as a catalyst. It interacts with a range of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is known to interact with olefin metathesis enzymes, promoting the rearrangement of carbon-carbon double bonds. The nature of these interactions is typically through coordination bonds, where the zirconium atom forms transient complexes with the active sites of enzymes, thereby enhancing their catalytic activity .
Cellular Effects
The effects of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles. Additionally, its impact on cellular metabolism includes changes in the flux of metabolic intermediates, which can affect overall cell viability and function .
Molecular Mechanism
At the molecular level, BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE exerts its effects through several mechanisms. One primary mechanism is the formation of coordination complexes with biomolecules, which can lead to enzyme inhibition or activation. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are often mediated through its interaction with transcription factors, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can change over time. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain stability. Over time, degradation products may form, which can have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can lead to cumulative effects on cellular function, including potential cytotoxicity .
Dosage Effects in Animal Models
The effects of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without significant adverse effects. At higher doses, toxic effects become apparent, including potential damage to vital organs such as the liver and kidneys. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Additionally, cofactors such as adenosine triphosphate (ATP) may be required for its metabolic processing .
Transport and Distribution
Within cells and tissues, BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization can affect its biochemical activity, as different cellular compartments provide distinct microenvironments that modulate its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE can be synthesized from zirconium tetrachloride and 1,3-dimethylcyclopentadiene. The reaction typically involves the following steps:
Preparation of 1,3-dimethylcyclopentadienyl lithium: This is achieved by reacting 1,3-dimethylcyclopentadiene with n-butyllithium in anhydrous conditions.
Formation of the metallocene: The 1,3-dimethylcyclopentadienyl lithium is then reacted with zirconium tetrachloride in an inert atmosphere to form BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE.
Industrial Production Methods
Industrial production of BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Polymerization: It acts as a catalyst in Ziegler-Natta polymerizations of alkenes.
Hydroamination: It is used in the hydroamination of aminoallenes.
Hydrothiolation: It catalyzes the Markovnikov-selective intermolecular hydrothiolation of terminal alkynes.
Common Reagents and Conditions
Polymerization: Typically involves alkenes and co-catalysts such as methylaluminoxane.
Hydroamination: Requires aminoallenes and often proceeds under mild conditions.
Hydrothiolation: Involves terminal alkynes and thiols, usually under inert atmosphere.
Major Products
Polymerization: Produces high molecular weight polymers.
Hydroamination: Forms substituted amines.
Hydrothiolation: Yields thioethers.
相似化合物的比较
Similar Compounds
- Dichlorodicyclopentadienylzirconium
- Dichlorozirconocene
- Zirconium dicyclopentadiene dichloride
- Di(cyclopentadienyl)zirconium(IV) dichloride
Uniqueness
BIS(1,3-DIMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE is unique due to the presence of the 1,3-dimethylcyclopentadienyl ligands, which provide steric hindrance and influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly effective in specific polymerization and hydroamination reactions compared to its analogs.
属性
CAS 编号 |
119445-92-0 |
|---|---|
分子式 |
C14H18Cl2Zr 10* |
分子量 |
348.42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)
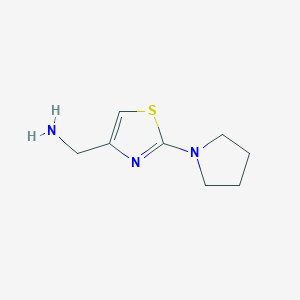

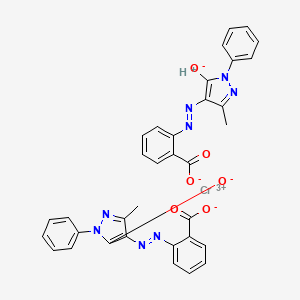
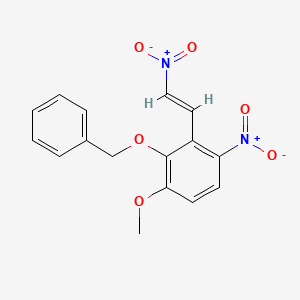
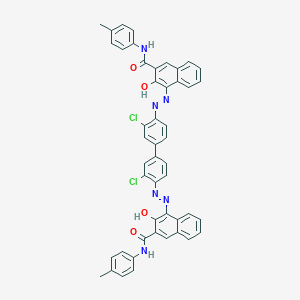
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
